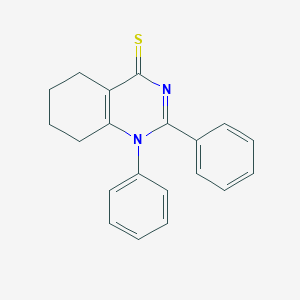

1,2-diphenyl-5,6,7,8-tetrahydro-4(1H)-quinazolinethione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2-diphenyl-5,6,7,8-tetrahydro-4(1H)-quinazolinethione, also known as DPTH, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a heterocyclic thione that contains a quinazoline ring system and two phenyl groups. DPTH has been synthesized through various methods and has shown promising results in several scientific research applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

Quinazoline derivatives are synthesized through various methods, including the coupling of amino acids with different aldehydes and the use of cycloaddition reactions. For example, a study by Parua et al. (2018) reported environmentally benign methods for synthesizing quinazolines via acceptorless dehydrogenative coupling, highlighting the versatility of quinazoline frameworks in organic synthesis Parua, Sikari, Sinha, Chakraborty, Mondal, & Paul, 2018.

Anticancer and Antimicrobial Activities

Quinazoline derivatives exhibit significant biological activities, including anticancer and antimicrobial effects. For instance, a study by Devegowda et al. (2018) synthesized 4-anilinoquinazoline derivatives and evaluated their anti-angiogenic effect, demonstrating potential anticancer properties Devegowda, Balaji, Prasanna, Swaroop, Kameshwar, Jayarama, Siddalingaiah, & Rangappa, 2018. Another study by Kapoor et al. (2017) focused on the synthesis and antimicrobial evaluation of quinazolinone peptide derivatives, showing promising antimicrobial agents Kapoor, Nabi, Gupta, & Gupta, 2017.

Materials Science and Corrosion Inhibition

Quinazoline derivatives are also explored in materials science, particularly as corrosion inhibitors. Saraswat and Yadav (2020) investigated quinoxaline derivatives as corrosion inhibitors for mild steel in acidic medium, demonstrating the application of quinazoline frameworks in protecting metals against corrosion Saraswat & Yadav, 2020.

Catalysis and Organic Transformations

Quinazoline derivatives are utilized in catalytic processes and organic transformations. Umeda et al. (2011) explored the rhodium-catalyzed oxidative coupling of phenylazoles with internal alkynes, where quinazoline derivatives played a crucial role in the regioselective cleavages of multiple C-H bonds, illustrating the catalytic capabilities of these compounds Umeda, Hirano, Satoh, Shibata, Sato, & Miura, 2011.

Eigenschaften

IUPAC Name |

1,2-diphenyl-5,6,7,8-tetrahydroquinazoline-4-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2S/c23-20-17-13-7-8-14-18(17)22(16-11-5-2-6-12-16)19(21-20)15-9-3-1-4-10-15/h1-6,9-12H,7-8,13-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLWQBNRBZVVNMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=S)N=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353450 |

Source

|

| Record name | AF-399/12447662 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5021-54-5 |

Source

|

| Record name | AF-399/12447662 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Tetrahydro-furan-2-ylmethyl)-carbamoyl]-cyclohexanecarboxylic acid](/img/structure/B379624.png)

![Ethyl 2-[(3,6-dichloro-2-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379628.png)

![N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-isobutyramide](/img/structure/B379629.png)

![2-(2,4-dibromophenoxy)-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B379631.png)

![4-{[3-(3,4-Dimethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B379641.png)

![methyl 4-{(Z)-[3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B379644.png)